1H-5,8-Methanonaphtho[2,3-d]imidazole
Description
Structural Classification and Nomenclature
1H-5,8-Methanonaphtho[2,3-d]imidazole belongs to the broader family of naphthoimidazole derivatives, which are characterized by the fusion of naphthalene and imidazole ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete systematic name being 5,7-diazatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradeca-1,3,5,8,10,12-hexaene. This nomenclature reflects the complex polycyclic structure that incorporates multiple ring systems in a precisely defined geometric arrangement.
The structural classification of this compound places it within the heterocyclic organic compounds category, specifically as a member of the diazole subfamily. The presence of two nitrogen atoms within the five-membered imidazole ring contributes significantly to the compound's chemical reactivity and potential for biological interaction. The methano bridge connecting positions 5 and 8 of the naphthalene system creates a unique three-dimensional architecture that distinguishes this compound from other naphthoimidazole derivatives.
The molecular structure features a fused bicyclic system consisting of a naphthalene ring and an imidazole ring, with the specific arrangement of atoms contributing to the compound's unique chemical properties. The compound is registered under Chemical Abstracts Service number 10559-39-4, providing a unique identifier for regulatory and research purposes. This classification system ensures precise identification and differentiation from structurally related compounds within chemical databases and literature.
Discovery and Developmental Timeline
The development of this compound emerged from the broader research into heterocyclic compounds that began gaining momentum in the late 20th century. While specific discovery details for this exact compound are limited in the available literature, its development can be traced to the growing interest in naphthoimidazole derivatives for their potential biological activities. The compound represents part of a systematic exploration of fused heterocyclic systems that combine the aromatic stability of naphthalene with the biological activity of imidazole rings.
Research into similar naphthoimidazole compounds has demonstrated their potential as therapeutic agents, with studies indicating various biological activities including antimicrobial and anticancer properties. The systematic development of these compounds has been driven by the recognition that fused heterocyclic systems often exhibit enhanced biological activity compared to their individual ring components. The compound's emergence in scientific literature reflects the continued evolution of synthetic methodologies capable of constructing such complex polycyclic architectures.
The developmental timeline of this compound class has been influenced by advances in synthetic organic chemistry, particularly in the development of efficient cyclization reactions and coupling methodologies. The synthesis of this compound typically involves multi-step organic reactions, with common methods including condensation reactions between naphthalene derivatives and imidazole precursors. These synthetic approaches have evolved to become more efficient and selective, enabling better access to these structurally complex compounds.
Position within Fused Heterocyclic Compounds
This compound occupies a distinctive position within the broader category of fused heterocyclic compounds due to its unique structural features and potential applications. The compound represents an advanced example of heterocyclic architecture where multiple ring systems are integrated to create enhanced chemical and biological properties. This positioning is significant because fused heterocycles often demonstrate improved stability, selectivity, and biological activity compared to their simpler counterparts.
The compound's relationship to other heterocyclic systems can be understood through comparison with structurally related molecules. For instance, related compounds such as 1H-5,8-epoxynaphtho[2,3-d]imidazole, which carries the Chemical Abstracts Service number 33080-65-8, demonstrate how structural modifications can lead to different chemical and biological properties. The methano bridge in this compound distinguishes it from oxygen-bridged analogs and contributes to its unique reactivity profile.
Within the context of imidazole-containing compounds, this molecule represents a sophisticated evolution from simpler imidazole derivatives. The imidazole ring system is fundamental to many biological processes and is present in important biological building blocks such as histidine and related hormones. The fusion of this biologically relevant ring system with the naphthalene framework creates opportunities for enhanced interaction with biological targets while maintaining the inherent chemical stability of the aromatic system.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to its role as a representative of advanced synthetic challenges and biological potential. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This significance is enhanced by the compound's structural complexity, which provides multiple sites for chemical modification and optimization.
Research into this compound and related naphthoimidazole derivatives has contributed to the understanding of structure-activity relationships in fused heterocyclic systems. The ability to systematically modify different portions of the molecule allows researchers to investigate how structural changes influence biological activity, leading to improved drug design strategies. The compound serves as a platform for exploring how the combination of different heterocyclic systems can produce synergistic effects in biological applications.
The synthetic challenges associated with constructing this compound have driven advances in synthetic methodology, particularly in the development of efficient cyclization reactions and coupling strategies. These methodological advances have broader implications for the synthesis of other complex heterocyclic compounds, contributing to the overall advancement of synthetic organic chemistry. The compound's study has also contributed to understanding the reactivity patterns of fused heterocyclic systems, providing insights that are applicable to the broader field of heterocyclic chemistry.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Imidazole Ring | Five-membered heterocycle with two nitrogen atoms | Provides biological activity and hydrogen bonding capability |
| Naphthalene System | Fused benzene rings | Contributes aromatic stability and potential π-π interactions |
| Methano Bridge | Carbon bridge between positions 5 and 8 | Creates unique three-dimensional architecture |
| Fused Architecture | Integrated ring systems | Enhances molecular rigidity and biological selectivity |
Properties
CAS No. |
10559-39-4 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.21 |
InChI |
InChI=1S/C12H8N2/c1-2-8-3-7(1)9-4-11-12(5-10(8)9)14-6-13-11/h1-2,4-6H,3H2,(H,13,14) |
InChI Key |
JBYBOTHKIAAKRE-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C4C(=CC3=C1C=C2)N=CN4 |
Synonyms |
5,8-Methano-1H-naphth[2,3-d]imidazole(8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1H-5,8-Methanonaphtho[2,3-d]imidazole with key analogues:
Key Observations :
- Electron-Withdrawing Groups : Fluorine (e.g., in ) increases electronegativity, improving binding to biological targets like DNA topoisomerases .
- Bulkier Substituents : The indole group in 2-(1H-Indol-3-yl)-1H-naphtho[2,3-d]imidazole enhances π-π stacking interactions with hydrophobic enzyme pockets, boosting inhibitory activity .
Pharmacological Activities
Imidazole derivatives exhibit diverse bioactivities, but structural nuances dictate specificity:
- Anticancer Potential: this compound’s planar structure allows intercalation into DNA, similar to ellipticine derivatives. However, fluorinated analogues (e.g., ) show superior pharmacokinetics due to reduced metabolic degradation .
- Antimicrobial Effects: While the methano-bridged compound has moderate activity, derivatives with dioxolane or methylthiocarbonothioyl groups exhibit broader-spectrum antimicrobial action, likely due to increased membrane permeability .
- Enzyme Inhibition : Indole-substituted naphthoimidazoles () outperform the parent compound in kinase inhibition, highlighting the role of substituents in target selectivity .
Physicochemical Properties
- Solubility: The methano bridge reduces solubility in polar solvents compared to benzimidazoles with hydrophilic substituents (e.g., hydroxyl or ionic groups in and ) .
- Thermal Stability : Bridged imidazoles exhibit higher melting points (>250°C) due to rigid aromatic systems, whereas alkylated derivatives (e.g., ) are liquid at room temperature .
- Synthetic Yield : The parent compound’s synthesis yields ~60–70% under optimized conditions , while fluorinated derivatives achieve higher yields (75–85%) due to improved reaction kinetics .
Preparation Methods
Cyclocondensation of 1,2-Diketones with Aldehydes and Ammonia
The Re-Diszewski synthesis, a classical method for imidazole formation, involves reacting 1,2-diketones with aldehydes and ammonia . For 1H-5,8-Methanonaphtho[2,3-d]imidazole, this method can be adapted by employing a naphthalene-derived 1,2-diketone precursor. For instance, 5,8-methanonaphthalene-2,3-dione (synthesized via Diels-Alder cycloaddition of norbornene and naphthoquinone) reacts with formaldehyde and ammonium acetate under reflux to yield the target compound (Scheme 1).
Scheme 1: Re-Diszewski-inspired synthesis
Critical parameters include:
-
Temperature : Prolonged reflux (8–12 hours) at 80–90°C ensures complete cyclization .
-
Solvent : Ethanol or aqueous ethanol optimizes solubility and reaction kinetics .
-
Yield : Analogous imidazole syntheses report 60–75% yields under optimized conditions .
Bromination-Formamide Cyclization
A patent detailing the synthesis of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole provides a template for bromination-mediated cyclization . Applied to the methanonaphtho system, the method proceeds as follows:
-
Bromination : 5,8-Methanonaphthalen-1-one undergoes α-bromination using bromine in methylene chloride at 0–5°C to yield 2-bromo-1-(5,8-methanonaphthyl)ethanone .
-
Cyclization with Formamide : The brominated intermediate reacts with excess formamide at 120°C for 6 hours, facilitating nucleophilic substitution and cyclodehydration to form the imidazole ring .
Key Advantages :
-
Selectivity : Bromination at the α-position directs cyclization specificity.
-
Scalability : The patent reports >70% yield for analogous indenyl-imidazoles .
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in one-pot imidazole syntheses . For this compound:
-
Precursor Synthesis : Norbornene-fused naphthaldehyde is generated via N-heterocyclic carbene (NHC)-catalyzed benzoin condensation .
-
Cyclocondensation : The aldehyde reacts with ammonium acetate and in-situ-generated 1,2-diketones under microwave irradiation (350 W, 10 min) in water .
Optimized Conditions :
This method reduces reaction times from hours to minutes while maintaining high yields, aligning with green chemistry principles .
Thiosemicarbazone Cyclization
Thiosemicarbazones, when treated with phenacyl bromides, undergo cyclization to imidazole-2-thiones . Adapting this for the target compound:
-
Thiosemicarbazone Formation : 5,8-Methanonaphthaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions .
-
Cyclization : The resultant thiosemicarbazone reacts with 2-bromoacetophenone in the presence of sodium acetate, yielding this compound-2-thione .
-
Desulfurization : Raney nickel-mediated desulfurization converts the thione to the parent imidazole .
Critical Observations :
-
Reaction Time : 6-hour reflux ensures complete cyclization .
-
Byproducts : Oxidative byproducts are minimized using inert atmospheres .
Catalytic Hydrogenation for Functional Group Modification
Post-cyclization modifications, such as reducing unsaturated bonds in the methano bridge, employ catalytic hydrogenation . For example:
-
Vinyl Group Reduction : If the methano bridge contains a vinyl group (from Diels-Alder precursors), hydrogenation with 10% Pd/C at 80–85°C under 3 bar H2 selectively reduces it to ethyl .
-
Debenzylation : Protecting groups (e.g., trityl) are removed via hydrogenolysis, enhancing reaction versatility .
Conditions and Outcomes :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-naphtho[2,3-d]imidazole derivatives?
- Methodology : The most common approach involves condensation of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in DMF. The product is isolated via crystallization from ethanol and characterized using NMR, IR, and mass spectrometry . For methano-bridged analogs, similar strategies with bicyclic diamine precursors may apply, though specific conditions (e.g., solvent, temperature) require optimization.
Q. How are naphthoimidazole derivatives characterized structurally?
- Methodology :
- Spectroscopy : -NMR and -NMR confirm substituent positions and aromatic proton environments. IR identifies functional groups (e.g., C=N stretches at ~1600 cm) .
- X-ray crystallography : Resolves regioselectivity in reactions (e.g., bromination at position 5 in thienoimidazole analogs) .
Q. What biological activities are associated with naphthoimidazole scaffolds?
- Key Findings :
- PARP inhibition : Thienoimidazole analogs inhibit poly(ADP-ribose) polymerase (PARP), suggesting potential for DNA repair-targeted therapies .
- Anti-gastritis activity : 2-Aryl-substituted derivatives show efficacy in mitigating oxidative stress in gastritis models .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
- Case Study : Bromination of 1H-thieno[2,3-d]imidazole with N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively yields 5-bromo derivatives. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice and reaction optimization .
- Experimental Design : Compare reaction outcomes using alternative electrophiles (e.g., Cl, I) under varied conditions (solvent polarity, temperature).
Q. How do solvent and pH affect the photophysical properties of naphthoimidazole derivatives?
- Findings :
- Excited-state intramolecular proton transfer (ESIPT) : In 2-(2'-hydroxyphenyl)-1H-naphtho[2,3-d]imidazole, protic solvents stabilize tautomers, while aprotic solvents favor rotamers. pH-dependent studies reveal charge-transfer emissions in monocations .
- Methodology : Use UV-Vis absorption, fluorescence spectroscopy, and time-resolved measurements to map solvent/pH effects.
Q. What strategies resolve contradictions in substituent effects on bioactivity?
- Example : Dimethoxy vs. nitro groups on benzimidazole analogs alter electron density, affecting target binding.
- Approach :
Perform SAR studies with systematically varied substituents.
Use molecular docking to compare interactions with PARP or kinase active sites .
Validate with in vitro enzymatic assays (e.g., IC determination).
Q. How can computational methods enhance the design of naphthoimidazole-based therapeutics?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
